REACTION_CXSMILES
|
[ClH:1].C(OCC)C.[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C>>[ClH:1].[ClH:1].[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:12][CH2:13][NH2:14] |f:3.4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
31 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
COCCNCCNC(OC(C)(C)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted off
|
Type
|
CUSTOM
|
Details
|
the residue was triturated three times with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the product obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.COCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |